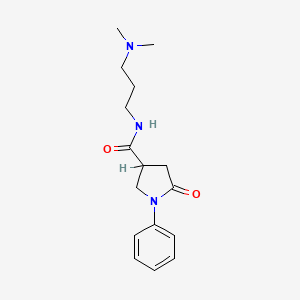
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- is a synthetic compound with a complex structure that includes a pyrrolidine ring, a carboxamide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Attachment of the Phenyl Group: The phenyl group can be attached through a substitution reaction, often using a halogenated aromatic compound and a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated compounds and nucleophiles like amines or thiols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in antiviral and anticancer therapies.
Biological Research: It is used to investigate cellular processes and enzyme interactions, especially those involving nucleoside analogs.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral reverse transcriptases or mammalian DNA polymerases, leading to the disruption of viral replication or cancer cell growth . The compound’s structure allows it to bind to these enzymes and interfere with their normal function.
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: A fluorinated analog of cytidine used in cancer therapy.
Clofarabine: Another nucleoside analog with anticancer properties.
Uniqueness
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound in both research and potential therapeutic applications.
Properties
CAS No. |
39629-97-5 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-18(2)10-6-9-17-16(21)13-11-15(20)19(12-13)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,17,21) |
InChI Key |
LQNVTDWIKFMCPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















